molecular formula C14H22F2N2O B2404674 N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2320177-14-6

N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2404674
CAS No.: 2320177-14-6
M. Wt: 272.34
InChI Key: YVDKDJLMEPQCGA-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a novel compound that has garnered attention in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by its spirocyclic structure, which includes a cyclohexyl group, two fluorine atoms, and an azaspiro moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the azaspiro[2.5]octane core.

    Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
  • Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride

Uniqueness

N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide is unique due to its specific structural features, including the presence of a cyclohexyl group and two fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O/c15-14(16)10-13(14)6-8-18(9-7-13)12(19)17-11-4-2-1-3-5-11/h11H,1-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKDJLMEPQCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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